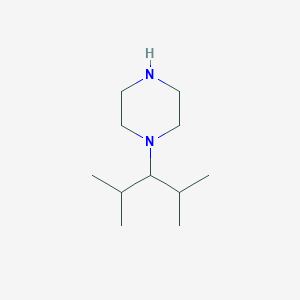

1-(2,4-Dimethylpentan-3-yl)piperazine

Description

1-(2,4-Dimethylpentan-3-yl)piperazine is a piperazine derivative featuring a branched alkyl substituent at the nitrogen atom of the piperazine ring. The compound’s structure includes a 2,4-dimethylpentan-3-yl group, which confers unique steric and electronic properties. Piperazine derivatives are widely studied for their pharmacological and industrial applications, particularly due to their ability to interact with neurotransmitter receptors, modulate enzyme activity, or serve as ligands in coordination chemistry. The branched alkyl chain in this compound likely enhances lipophilicity compared to smaller alkyl or aryl-substituted analogs, influencing its pharmacokinetic and physicochemical behavior .

Properties

CAS No. |

178613-30-4 |

|---|---|

Molecular Formula |

C11H24N2 |

Molecular Weight |

184.32 g/mol |

IUPAC Name |

1-(2,4-dimethylpentan-3-yl)piperazine |

InChI |

InChI=1S/C11H24N2/c1-9(2)11(10(3)4)13-7-5-12-6-8-13/h9-12H,5-8H2,1-4H3 |

InChI Key |

GVJNBTSKKGNINR-UHFFFAOYSA-N |

SMILES |

CC(C)C(C(C)C)N1CCNCC1 |

Canonical SMILES |

CC(C)C(C(C)C)N1CCNCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features and Substituent Effects

Piperazine derivatives are classified based on substituent type (alkyl, aryl, or heterocyclic) and substitution pattern. Below is a structural comparison of 1-(2,4-Dimethylpentan-3-yl)piperazine with key analogs:

Key Observations :

- Lipophilicity : The branched alkyl group in this compound increases its hydrophobicity compared to polar derivatives like HEP or aryl-substituted analogs (e.g., BZP). This property may enhance blood-brain barrier penetration but reduce aqueous solubility.

- Steric Effects : The bulky 2,4-dimethylpentan-3-yl group may hinder interactions with flat binding pockets (e.g., serotonin receptors), contrasting with planar aryl substituents in TFMPP or BZP .

Pharmacological Activity

Piperazine derivatives exhibit diverse receptor affinities depending on substituents:

Key Observations :

- Aryl-substituted piperazines (e.g., TFMPP, BZP) primarily target serotonin or dopamine systems, while alkyl derivatives may lack direct receptor affinity but modulate pharmacokinetics.

- The branched alkyl group in this compound may favor non-specific membrane interactions or novel targets due to steric effects.

Physicochemical Properties

Substituents significantly alter pKa, solubility, and thermal stability:

Key Observations :

- The branched alkyl group increases LogP, reducing water solubility compared to polar derivatives like HEP.

Metabolic Stability

N-Dealkylation is a common metabolic pathway for piperazines:

- Arylpiperazines : Metabolized via CYP3A4 to 1-aryl-piperazines, which retain pharmacological activity (e.g., TFMPP → 1-(3-trifluoromethylphenyl)piperazine) .

- Alkylpiperazines : Branched alkyl groups may slow CYP-mediated oxidation compared to linear chains. For example, 1-(2-hydroxyethyl)piperazine undergoes rapid conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.